molecular formula C16H36O4Si5 B1336307 Tetrakis(vinyldimethylsiloxy)silane CAS No. 60111-54-8

Tetrakis(vinyldimethylsiloxy)silane

Cat. No.: B1336307
CAS No.: 60111-54-8
M. Wt: 432.9 g/mol
InChI Key: JMTMWSZLPHDWBQ-UHFFFAOYSA-N
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Description

Tetrakis(vinyldimethylsiloxy)silane (CAS 60111-54-8) is a high-value, multifunctional organosilicon compound that serves as a critical building block in materials science and chemical synthesis. Its molecular structure, featuring four vinyl-functional siloxy groups, makes it an efficient crosslinking agent and a versatile precursor for creating advanced silicone-based materials. As a crosslinker, it reacts via hydrosilylation or in free-radical processes to form robust, three-dimensional networks in silicone polymers, significantly enhancing their mechanical strength, thermal stability, and durability . This action is crucial for formulating high-performance silicone rubbers, resins, adhesives, and sealants used in demanding sectors such as electronics (e.g., protective coatings and encapsulants), automotive, and aerospace . Furthermore, its application extends to the medical field, where it contributes to the development of biocompatible silicone products like implants and medical devices, owing to its ability to form stable and safe materials . Beyond its role as a crosslinker, this silane acts as a potent coupling agent. It improves interfacial adhesion between inorganic substrates (like glass or minerals) and organic polymer matrices, which is vital for manufacturing composite materials with enhanced properties . In chemical manufacturing, it is an essential additive and a key starting material for the synthesis of specialized organosilicon products and advanced functional materials . A specific research application highlighted in a 2024 study demonstrates its use as a cross-linking agent in the hydrosilylation-based synthesis of a defined polysiloxane network, designated as "polymer V3 QMVi4," which served as a precursor for innovative silver-containing silicon oxycarbide (SiOC) nanocomposites . This underscores its research value in developing new materials for catalytic and high-temperature applications. The product is intended for research purposes only and is not for human, veterinary, or household use.

Properties

IUPAC Name

tetrakis[ethenyl(dimethyl)silyl] silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O4Si5/c1-13-21(5,6)17-25(18-22(7,8)14-2,19-23(9,10)15-3)20-24(11,12)16-4/h13-16H,1-4H2,5-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTMWSZLPHDWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O4Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074629
Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
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Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
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CAS No.

60111-54-8
Record name Tetrakis(vinyldimethylsiloxy)silane
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Record name Trisiloxane, 1,5-diethenyl-3,3-bis((ethenyldimethylsilyl)oxy)-1,1,5,5-tetramethyl-
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Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
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Record name Trisiloxane, 1,5-diethenyl-3,3-bis[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-
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Record name 3,3-bis[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane
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Preparation Methods

Tetrakis(vinyldimethylsiloxy)silane can be synthesized through several methods. One common synthetic route involves the reaction of chlorodimethylvinylsilane with a suitable reagent under controlled conditions . The reaction typically requires a catalyst and is performed under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale reactions using specialized equipment to ensure high purity and yield .

Chemical Reactions Analysis

Tetrakis(vinyldimethylsiloxy)silane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with hydrogen peroxide to form silanol derivatives or with organolithium reagents to form substituted silanes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Industrial Applications

  • Additive in Chemical Manufacturing
    • Tetrakis(vinyldimethylsiloxy)silane serves as an important additive in the production of silicone-based materials, enhancing the properties of the final products. It is utilized for its ability to improve adhesion and flexibility in silicone formulations, making it valuable in coatings, sealants, and adhesives .
  • Cross-Linking Agent
    • This compound is often employed as a cross-linking agent in silicone polymers. Its multifunctional nature allows for the formation of robust siloxane networks that exhibit enhanced thermal stability and mechanical strength .
  • Surface Modification
    • This compound is used for surface modification processes, which can significantly alter the physical and chemical properties of substrates. It enhances hydrophobicity and chemical resistance in treated materials, making it beneficial for applications in electronics and automotive industries .
  • Nanocomposite Synthesis
    • Recent studies have explored its role in synthesizing nanocomposites, particularly those incorporating silver nanoparticles. The compound facilitates the formation of polysiloxane matrices that can effectively embed nanoparticles, leading to materials with improved antimicrobial properties and thermal stability .

Case Study 1: Polysiloxane/Ag Nanocomposites

In a systematic investigation into the thermal properties of polysiloxane/silver nanocomposites, this compound was utilized as a key component. The study demonstrated that incorporating this silane improved the thermal stability of the composites significantly compared to those without it. The results indicated a promising application in high-performance coatings where thermal resistance is crucial .

Case Study 2: Silicone Sealants

A commercial application involved using this compound as an additive in silicone sealants. Tests showed that sealants formulated with this silane exhibited superior adhesion to various substrates, including metals and plastics, compared to traditional formulations. This enhancement led to increased durability and performance under harsh environmental conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Tetrakis(vinyldimethylsiloxy)silane and analogous silane derivatives:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications References
This compound C₁₆H₃₆O₄Si₅ Vinyldimethylsiloxy 432.88 High crosslinking efficiency; thermal stability up to 130°C; moisture-insensitive. Silicone elastomers, sealants, high-temperature coatings.
Tetrakis(dimethylsiloxy)silane C₈H₂₈O₄Si₅ Dimethylsiloxy 328.73 Non-volatile; lacks polymerizable vinyl groups. NMR solvent standard; non-reactive silicone formulations.
Tetrakis(2-phenylethynyl)silane C₂₈H₂₀Si Phenylethynyl 396.63 Conjugated ethynyl groups; high electron mobility. Conductive polymers, molecular electronics.
Tetrakis(trimethoxysilyl)silane C₁₂H₃₆O₁₂Si₅ Trimethoxysilyl 536.98 Hydrolytically reactive; forms siloxane networks via sol-gel processes. Anti-corrosion coatings, glass precursors.
Tetrakis(pyridin-2-yloxy)silane C₂₀H₂₀N₄O₄Si Pyridinyloxy 440.50 Mild dehydrating agent; Lewis acidic sites. Carboxamide synthesis; catalyst in organic reactions.
Tetrakis[2-(triphenylstannyl)ethyl]silane C₁₀₃H₁₁₆O₁₃SiSn₄ Triphenylstannyl-ethyl 2,212.70 Sn–C bonds (~2.14 Å); air-sensitive; toxic. Catalysis; semiconductor materials.

Key Comparative Insights :

Reactivity :

  • Vinyl vs. Ethynyl Groups : The vinyl groups in this compound enable radical or thermal crosslinking , whereas ethynyl groups (e.g., in Tetrakis(2-phenylethynyl)silane) support π-conjugation for conductive materials .
  • Hydrolytic Sensitivity : Trimethoxysilyl derivatives (e.g., Tetrakis(trimethoxysilyl)silane) react with water to form siloxane bonds, unlike the moisture-insensitive vinyldimethylsiloxy analog .

Thermal Stability :

  • This compound exhibits stability up to 130°C , outperforming stannyl- or pyridinyloxy-substituted silanes, which degrade at lower temperatures due to weaker Sn–C or N–O bonds .

Applications :

  • Crosslinking Efficiency : The tetrafunctional structure of this compound ensures high crosslink density in silicones, superior to trifunctional analogs like tris(trimethoxysilyl)silane .
  • Electronic Properties : Ethynyl- or stannyl-substituted silanes are preferred for conductive or catalytic applications, whereas vinyldimethylsiloxy derivatives excel in mechanical reinforcement .

Research Findings and Data

Performance Metrics :

Property This compound Tetrakis(dimethylsiloxy)silane Tetrakis(2-phenylethynyl)silane
Dielectric Constant (k) 2.5–3.0 (film) N/A 1.8–2.2 (conjugated film)
Tensile Strength (MPa) 8–12 (cured silicone) N/A N/A
Thermal Decomposition >250°C 180°C 150°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis(vinyldimethylsiloxy)silane
Reactant of Route 2
Tetrakis(vinyldimethylsiloxy)silane

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